molecular formula C12H17NS2 B12597694 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione CAS No. 651043-99-1

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione

Cat. No.: B12597694
CAS No.: 651043-99-1
M. Wt: 239.4 g/mol
InChI Key: VGONWPFYYUQEBO-UHFFFAOYSA-N
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Description

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[320]heptane-2-thione is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, making it suitable for producing a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes can be optimized for large-scale production, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as bicyclo[3.1.0]hexanes and bicyclo[2.1.1]hexanes . These compounds share structural similarities but differ in their chemical properties and reactivity.

Uniqueness

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

CAS No.

651043-99-1

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

IUPAC Name

6-(cyclohexen-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione

InChI

InChI=1S/C12H17NS2/c14-11-6-7-12(15)10(8-13(11)12)9-4-2-1-3-5-9/h4,10,15H,1-3,5-8H2

InChI Key

VGONWPFYYUQEBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2CN3C2(CCC3=S)S

Origin of Product

United States

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